Cas no 2228227-79-8 (tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate)

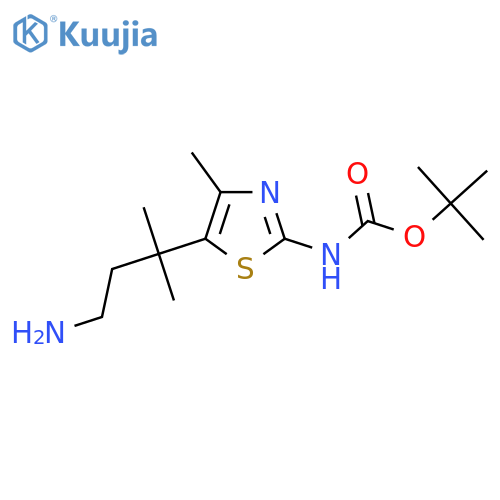

2228227-79-8 structure

商品名:tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate

tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate

- tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate

- 2228227-79-8

- EN300-1886471

-

- インチ: 1S/C14H25N3O2S/c1-9-10(14(5,6)7-8-15)20-11(16-9)17-12(18)19-13(2,3)4/h7-8,15H2,1-6H3,(H,16,17,18)

- InChIKey: XVBCMEYCYGAMNB-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(=O)OC(C)(C)C)=NC(C)=C1C(C)(C)CCN

計算された属性

- せいみつぶんしりょう: 299.16674822g/mol

- どういたいしつりょう: 299.16674822g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 106Ų

tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1886471-5.0g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 5g |

$5470.0 | 2023-06-01 | ||

| Enamine | EN300-1886471-2.5g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 2.5g |

$3696.0 | 2023-09-18 | ||

| Enamine | EN300-1886471-10.0g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 10g |

$8110.0 | 2023-06-01 | ||

| Enamine | EN300-1886471-1g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 1g |

$1887.0 | 2023-09-18 | ||

| Enamine | EN300-1886471-1.0g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 1g |

$1887.0 | 2023-06-01 | ||

| Enamine | EN300-1886471-0.1g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 0.1g |

$1660.0 | 2023-09-18 | ||

| Enamine | EN300-1886471-0.5g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 0.5g |

$1811.0 | 2023-09-18 | ||

| Enamine | EN300-1886471-0.05g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 0.05g |

$1584.0 | 2023-09-18 | ||

| Enamine | EN300-1886471-5g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 5g |

$5470.0 | 2023-09-18 | ||

| Enamine | EN300-1886471-10g |

tert-butyl N-[5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-yl]carbamate |

2228227-79-8 | 10g |

$8110.0 | 2023-09-18 |

tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

2228227-79-8 (tert-butyl N-5-(4-amino-2-methylbutan-2-yl)-4-methyl-1,3-thiazol-2-ylcarbamate) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量